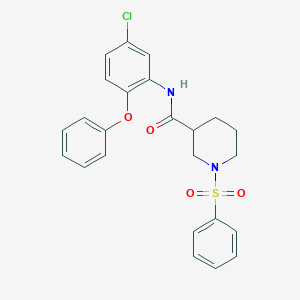![molecular formula C20H14Cl2N2O2 B4192197 N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4192197.png)
N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide, also known as DCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DCPA is a small molecule inhibitor that has been shown to have promising effects in various biological systems. In
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been studied for its potential applications in various biological systems, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, this compound has been shown to reduce inflammation markers in animal models of arthritis. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Wirkmechanismus
N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide exerts its effects through the inhibition of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are signaling molecules that play a role in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation markers, and the protection of neurons from oxidative stress. This compound has also been shown to increase the levels of endocannabinoids in the body, leading to various physiological effects, including pain relief, reduced inflammation, and improved mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid signaling. However, one of the limitations of using this compound is its potential toxicity, which requires careful dosing and monitoring in experiments.
Zukünftige Richtungen
There are various future directions for the research on N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide, including the development of more potent and selective FAAH inhibitors, the exploration of its effects on other biological systems, and the investigation of its potential therapeutic applications in various diseases. Additionally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this compound.
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its specificity for FAAH inhibition and its effects on endocannabinoid signaling make it a valuable tool for the study of various biological systems. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c1-11(19(25)23-15-9-13(21)8-14(22)10-15)24-17-7-3-5-12-4-2-6-16(18(12)17)20(24)26/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJSAAEZQWSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N2C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192121.png)
![ethyl 1-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4192123.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide](/img/structure/B4192134.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4192155.png)
![N-benzyl-4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4192163.png)

![4-{[butyl(methyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4192187.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4192192.png)
![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4192195.png)
![N-(4-hydroxyphenyl)-4-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4192199.png)
![4-{5-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4192200.png)
![N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4192209.png)
![ethyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4192212.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B4192216.png)